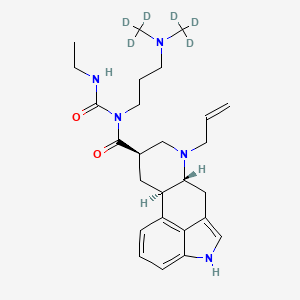
Cabergoline-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cabergoline-d6 is a useful research compound. Its molecular formula is C26H37N5O2 and its molecular weight is 457.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Cabergoline-d6 is a deuterated form of cabergoline, a potent dopamine receptor agonist primarily used in treating hyperprolactinemic disorders and Parkinson's disease. The incorporation of six deuterium atoms enhances its analytical capabilities, particularly in mass spectrometry, while maintaining similar biological activity to its non-deuterated counterpart. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound has the chemical formula C26H31D6N5O2. Its biological activity is primarily attributed to its high affinity for dopamine D2 receptors, which leads to significant reductions in prolactin secretion and improvements in motor control for patients with Parkinson's disease. The pharmacodynamics of this compound closely mirrors that of cabergoline, with minimal interactions with serotonin and adrenergic receptors .
Comparative Analysis of Related Compounds
The following table summarizes the properties and applications of cabergoline and its related compounds:
| Compound Name | Structure Type | Primary Use | Unique Features |
|---|---|---|---|
| Cabergoline | Dopamine agonist | Treatment of hyperprolactinemia | Non-labeled form used clinically |
| This compound | Dopamine agonist | Analytical standard | Stable isotope labeling enhances analytical precision |
| Bromocriptine | Dopamine agonist | Treatment of Parkinson's disease | Shorter half-life than cabergoline |
| Pergolide | Dopamine agonist | Treatment of Parkinson's disease | Higher potency at D1 receptors |
| Lisuride | Dopamine agonist | Treatment of Parkinson's disease | Acts on both D1 and D2 receptors |
Pharmacokinetics and Analytical Applications
This compound serves as an internal standard in quantitative analyses using advanced techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its unique isotopic labeling allows researchers to trace drug metabolism and pharmacodynamics effectively, making it invaluable in pharmacokinetic studies.
Case Study: Efficacy in Hyperprolactinemia
A multicenter study involving 455 patients demonstrated the effectiveness of cabergoline in normalizing serum prolactin (PRL) levels. The results indicated that cabergoline normalized PRL levels in 86% of patients, with significant tumor shrinkage observed in 67% of cases. Side effects were minimal, with only 3.9% discontinuing therapy due to adverse effects .
Study on Acromegaly
In a study involving 64 patients with acromegaly, cabergoline treatment resulted in plasma insulin-like growth factor I (IGF-I) normalization in 39% of cases after long-term administration. Tumor shrinkage was noted in 13 out of 21 patients with GH-/PRL-cosecreting adenomas . This highlights the therapeutic potential of this compound not only in hyperprolactinemia but also in related endocrine disorders.
Neuroprotective Effects
Research indicates that cabergoline exhibits neuroprotective effects against oxidative stress. In vitro studies have shown that pretreatment with cabergoline can inhibit neuronal cell death induced by hydrogen peroxide (H2O2), suggesting potential applications in neurodegenerative diseases .
属性
分子式 |
C26H37N5O2 |
|---|---|
分子量 |
457.6 g/mol |
IUPAC 名称 |
(6aR,9R,10aR)-N-[3-[bis(trideuteriomethyl)amino]propyl]-N-(ethylcarbamoyl)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C26H37N5O2/c1-5-11-30-17-19(25(32)31(26(33)27-6-2)13-8-12-29(3)4)14-21-20-9-7-10-22-24(20)18(16-28-22)15-23(21)30/h5,7,9-10,16,19,21,23,28H,1,6,8,11-15,17H2,2-4H3,(H,27,33)/t19-,21-,23-/m1/s1/i3D3,4D3 |
InChI 键 |
KORNTPPJEAJQIU-QYFGKBEYSA-N |
手性 SMILES |
[2H]C([2H])([2H])N(CCCN(C(=O)[C@@H]1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)CC=C)C(=O)NCC)C([2H])([2H])[2H] |
规范 SMILES |
CCNC(=O)N(CCCN(C)C)C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















